1-ethyl-N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
1-ethyl-N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound that features a variety of functional groups, including a fluorophenyl group, a pyridazinyl group, an azetidinyl group, and a pyrazole sulfonamide group
Preparation Methods
The synthesis of 1-ethyl-N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the core pyrazole sulfonamide structure, followed by the introduction of the azetidinyl, pyridazinyl, and fluorophenyl groups through various substitution and coupling reactions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The presence of the pyrazole and sulfonamide groups allows for oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the azetidinyl and pyridazinyl groups using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, using reagents like halogens or nitrating agents.
Coupling Reactions:
Scientific Research Applications
1-ethyl-N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry: The compound can be used in the development of new materials with specific chemical properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 1-ethyl-N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to bind to these targets with high affinity, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar compounds include other pyrazole sulfonamides and azetidinyl derivatives. Compared to these, 1-ethyl-N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Other similar compounds might include:
- 1-ethyl-3-(4-fluorophenyl)thiourea
- 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 1-ethynyl-4-fluorobenzene
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to different chemical behaviors and applications.
Properties
IUPAC Name |
1-ethyl-N-[1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N,3,5-trimethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN6O2S/c1-5-28-15(3)21(14(2)25-28)31(29,30)26(4)18-12-27(13-18)20-11-10-19(23-24-20)16-6-8-17(22)9-7-16/h6-11,18H,5,12-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDOXHIRIGBZJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)N(C)C2CN(C2)C3=NN=C(C=C3)C4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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